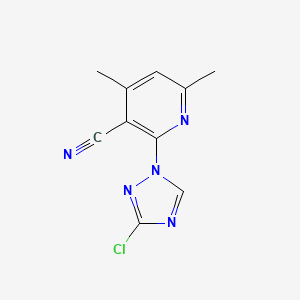

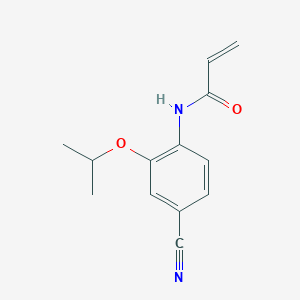

![molecular formula C20H20N2O2S B2538392 4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896609-02-2](/img/structure/B2538392.png)

4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of a novel compound similar to 4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide has been investigated using X-ray single crystal diffraction, IR spectroscopy, and density functional theory (DFT) calculations. The X-ray diffraction analysis revealed that the compound crystallizes in a triclinic system with specific lattice constants. The geometrical parameters obtained from XRD studies were in good agreement with the values calculated using DFT at the B3LYP level with a 6-31G+(d,p) basis set. The electronic properties, such as HOMO and LUMO energies, and thermodynamic properties were also calculated, providing insight into the chemical reactivity of the molecule. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan were investigated to estimate the chemical reactivity further .

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and the preparation of intermediates such as thioamides. For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized with a yield above 60% by cyclizing thioamide with 2-chloroacetoacetate. The thioamide precursor was prepared with a high yield of 89.6% by reacting 5-cyanophthalide with ammonium sulfide. The structures of the synthesized compounds were confirmed using IR, ^1H NMR, and MS spectra .

Chemical Reactions Analysis

Compounds with similar structures have been synthesized through reactions such as the Diels-Alder reaction, which can yield different regioisomers. For example, methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate and N-{5-benzoyl-2-[(Z)-2-methoxyethenyl]-4-methylphenyl}benzamide were formed via Diels-Alder reactions with specific reactants, yielding only one regioisomer in each case. These reactions demonstrate the potential for selective synthesis of complex molecules, which could be applicable to the synthesis of 4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide .

Physical and Chemical Properties Analysis

The antioxidant properties of similar compounds have been determined using assays such as the DPPH free radical scavenging test. This indicates that these compounds may possess biological activities that could be of interest in pharmaceutical research. Additionally, the physical properties such as solubility, melting point, and stability can be inferred from the molecular structure and the presence of specific functional groups .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

- Benzamide derivatives, including compounds structurally similar to 4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, have been synthesized and evaluated for their anticancer activity. These compounds exhibited moderate to excellent activity against various cancer cell lines, such as breast, lung, colon, and ovarian cancers (B. Ravinaik et al., 2021).

Antimicrobial Activity

- A class of benzamide derivatives bearing different bioactive moieties, similar in structure to the compound , was synthesized and evaluated for antimicrobial efficacy. These compounds showed significant antibacterial and antifungal activity (B. Priya et al., 2006).

Nematocidal Activity

- Novel derivatives containing a thiazole amide group were synthesized, including compounds related to 4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, which demonstrated effective nematocidal activity against Bursaphelenchus xylophilus (Dan Liu et al., 2022).

Synthesis of New Compounds

- Various studies have focused on synthesizing new compounds using benzamides as starting materials or intermediates. These efforts have led to the development of compounds with potential applications in different fields of chemistry and biology (H. M. Mohamed, 2021).

Antioxidant Additives for Lubricating Oils

- Certain aminothiazole derivatives, structurally related to 4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, were synthesized and evaluated as antioxidant additives for lubricating oils (F. A. Amer et al., 2011).

Eigenschaften

IUPAC Name |

4-methoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O2S/c1-14-3-5-16(6-4-14)20-22-17(13-25-20)11-12-21-19(23)15-7-9-18(24-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISYZAGAPUZPZMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

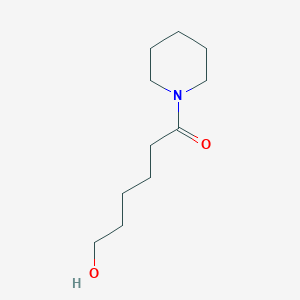

![N-benzyl-2-(4-chlorophenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2538309.png)

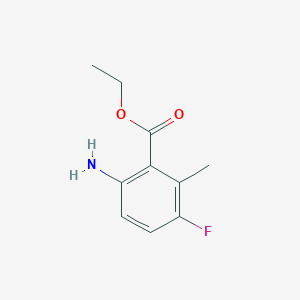

![Tert-butyl [3-oxo-1-(thiophen-3-yl)propyl]carbamate](/img/structure/B2538310.png)

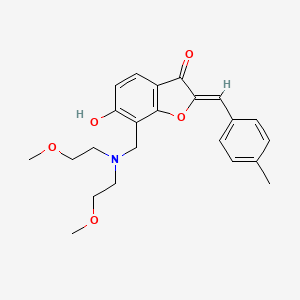

![N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2538311.png)

![N-(2,4-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538319.png)

![Methyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2538323.png)

![3-chloro-4-fluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2538326.png)

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2538328.png)